Sterigmatocystine

Description

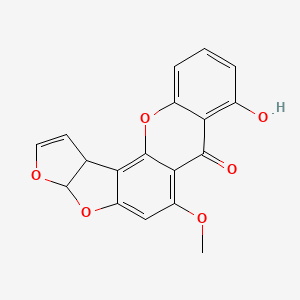

Sterigmatocystin is a mycotoxin of Aspergillus versicolor and Chaetomium species Sterigmatocystin is a poison of the type dermatoxin, from the fungi genus Aspergillus. It appears on crusts of cheese with mold. Sterigmatocystin is a toxic metabolite structurally closely related to the aflatoxins (compare general fact sheet number 2), and consists of a xanthone nucleus attached to a bifuran structure. Sterigmatocystin is mainly produced by the fungi Aspergillus nidulans and A. versicolor. It has been reported in mouldy grain, green coffee beans and cheese although information on its occurrence in foods is limited. It appears to occur much less frequently than the aflatoxins, although analytical methods for its determination have not been as sensitive until recently, and so it is possible that small concentrations in food commodities may not always have been detected. Although it is a potent liver carcinogen similar to aflatoxin B1, current knowledge suggests that it is nowhere near as widespread in its occurrence. If this is the true situation it would be justified to consider sterigmatocystin as no more than a risk to consumers in special or unusual circumstances. Sterigmatocystin is a number of closely related compounds such o-methyl sterigmatocystin are known and some may also occur naturally. The IARC-classification of sterigmatocystin is group 2B, which means it is possibly carcinogenic to humans. In practice, the risk is quite low however, because this substance only appears on cheese crusts with mold, and because of that the chance of daily exposure is very low. Sterigmatocystin is a molded crust is best not to be consumed in whole, but after removing the crust, the cheese can still be consumed. Sterigmatocystin is a different kind of mold than that which appears on cheese itself, which can simply be removed before further consumption. Sterigmatocystin belongs to the family of Sterigmatocystins. These are phenolic compounds whose structure is based on the sterigmatocystin skeleton, a polycyclic aromatic moiety characterized by a furo[3',2':4,5]furan fused to a xanthen-7-one.

A carcinogenic mycotoxin produced in high yields by strains of the common molds, Aspergillus versicolor, A. nidulans, and an unidentified species of Bipolaris. It causes necrosis of the liver and kidney and has an inhibitory effect on orotic acid incorporation into nuclear RNA.

Properties

IUPAC Name |

15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSVPXMQSFGQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021280 | |

| Record name | Sterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10048-13-2 | |

| Record name | Sterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C | |

| Record name | Sterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sterigmatocystin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STE) is a mycotoxin produced predominantly by fungi of the Aspergillus genus, such as A. versicolor and A. nidulans.[1][2] Structurally, it is a precursor to the more widely known and potent carcinogen, aflatoxin B1.[2][3] STE consists of a xanthone nucleus attached to a bifuran structure and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] This mycotoxin has been detected in various commodities, including moldy grain, green coffee beans, cheese, and animal feed. Due to its toxic potential and structural relationship to aflatoxins, understanding its chemical and biological properties is crucial for risk assessment, toxicology studies, and the development of detection and mitigation strategies. This guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthetic pathway, and mechanism of toxicity of sterigmatocystin.

Chemical Structure and Physicochemical Properties

Sterigmatocystin crystallizes as pale yellow needles. Its core structure is an organic heteropentacyclic compound, featuring a xanthene ring system fused to a dihydrofuranofuran moiety.

Table 1: Chemical Identifiers and Physicochemical Properties of Sterigmatocystin

| Property | Value | Reference |

| IUPAC Name | (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-7-one | |

| CAS Number | 10048-13-2 | |

| Molecular Formula | C₁₈H₁₂O₆ | |

| Molecular Weight | 324.28 g/mol | |

| Appearance | Pale yellow needles | |

| Melting Point | 246°C | |

| Solubility | Readily soluble in chloroform, methanol, ethanol, acetonitrile, benzene, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Chloroform is reported to be the most suitable solvent for solubilizing and storing STE. It has poor solubility in water. | |

| UV/Vis Absorption Maxima (λmax) | In Ethanol: 205, 233, 246, 325 nm. In Acetonitrile: 240, 282, 321 nm. |

Biosynthesis of Sterigmatocystin

Sterigmatocystin is a polyketide-derived secondary metabolite, meaning its carbon skeleton is assembled from acetyl-CoA and malonyl-CoA units. The biosynthesis is a complex enzymatic process involving more than 25 reactions. The genes responsible for this pathway are located in a gene cluster, and their expression is tightly regulated by factors such as ambient pH and the availability of carbon sources like glucose.

The pathway is initiated by a polyketide synthase (PKSst) which catalyzes the initial condensation reactions. A series of enzymatic modifications, including several crucial monooxygenase-mediated steps, transform the initial polyketide chain through various intermediates like norsolorinic acid, averantin, averufin, and versicolorin A. The final step in the formation of sterigmatocystin from its immediate precursor, demethylsterigmatocystin, is catalyzed by an O-methyltransferase enzyme. In some fungal species like Aspergillus parasiticus, sterigmatocystin serves as a late-stage intermediate in the biosynthesis of aflatoxins.

Mechanism of Toxicity

The toxicity of sterigmatocystin is linked to its genotoxic effects. Similar to aflatoxins, it requires metabolic activation by cytochrome P450 enzymes in the liver to exert its carcinogenic potential. This bioactivation process is believed to form a reactive epoxide, specifically exo-sterigmatocystin-1,2-oxide.

This electrophilic epoxide metabolite can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA. The primary adduct formed is 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin, where the metabolite attaches to the N7 position of guanine residues in the DNA strand. The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Beyond its genotoxicity, studies have shown that sterigmatocystin can induce a range of other cytotoxic effects, including:

-

Oxidative Stress: Generation of reactive oxygen species (ROS), leading to cellular damage.

-

Mitochondrial Dysfunction: Impairment of mitochondrial function.

-

Apoptosis: Induction of programmed cell death.

-

Cell Cycle Arrest: Disruption of the normal cell division cycle.

-

Inhibition of DNA Synthesis: Direct interference with the process of DNA replication.

Experimental Protocols

A variety of analytical methods are employed for the detection, quantification, and characterization of sterigmatocystin in different matrices.

1. Sample Extraction

-

Methodology: The extraction of STE from food and feed samples commonly utilizes a solid-liquid extraction technique. A widely used solvent mixture is acetonitrile combined with 4% aqueous potassium chloride. Other mixtures, such as acetonitrile and water, are also employed.

2. Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC can be used for screening but has relatively low sensitivity, with limits of detection in the range of 20-50 µg/kg. For visualization, the TLC plates are typically sprayed with an aluminum chloride solution and then heated.

-

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the determination of STE. Detection is often performed using UV absorbance, though sensitivity can be limited. To enhance detection, a post-column derivatization step involving a reaction with aluminum chloride can be used to increase sensitivity. A common mobile phase for reversed-phase HPLC consists of a mixture of methanol, acetonitrile, and water.

3. Mass Spectrometry (MS)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art method for the sensitive and specific analysis of sterigmatocystin. It is applied to a wide range of matrices, including cereals, feed, and other food products. The protocol often involves a simple "dilute-and-shoot" approach after the initial solvent extraction, which allows for high-throughput analysis. This method can achieve very low limits of quantification (e.g., 1 µg/kg), meeting the recommendations of food safety authorities.

4. Spectroscopic Characterization

-

UV-Visible Spectroscopy: Used to determine the characteristic absorption maxima of STE in different solvents, aiding in its identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for the definitive structural elucidation of sterigmatocystin. Both ¹H and ¹³C NMR experiments are performed, typically using deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

5. Molecular Biology Techniques

-

Polymerase Chain Reaction (PCR): PCR-based assays have been developed to detect the fungal species that produce sterigmatocystin. These methods target specific genes within the STE biosynthetic cluster, providing a rapid and sensitive way to identify potentially contaminated sources.

References

The Sterigmatocystin Biosynthesis Pathway in Aspergillus: A Technical Guide for Researchers

Abstract

Sterigmatocystin (ST) is a potent mycotoxin and a late-stage intermediate in the biosynthesis of aflatoxins, produced by several species of the genus Aspergillus, with Aspergillus nidulans being a primary model organism for its study.[1] This polyketide-derived secondary metabolite is of significant interest to researchers due to its carcinogenicity and its shared biosynthetic pathway with the highly toxic aflatoxins.[2] Understanding the intricate molecular mechanisms governing sterigmatocystin biosynthesis is crucial for the development of strategies to control mycotoxin contamination in food and feed, as well as for exploring potential pharmaceutical applications of pathway intermediates and derivatives. This technical guide provides an in-depth overview of the sterigmatocystin biosynthesis pathway, including the genetic architecture, enzymatic conversions, and regulatory networks. It is intended for researchers, scientists, and drug development professionals working in mycology, toxicology, and natural product chemistry.

The Sterigmatocystin Gene Cluster

The biosynthesis of sterigmatocystin is orchestrated by a cluster of approximately 25 co-regulated genes spanning a 60 kb region of the Aspergillus nidulans genome.[3][4][5] This gene cluster, often referred to as the "stc" cluster, contains the genes encoding all the necessary enzymes for the conversion of primary metabolites into the final sterigmatocystin product. The core of this pathway is initiated by a polyketide synthase (PKS), encoded by the pksST (also known as stcA) gene, which is a novel type I PKS. This enzyme utilizes an acetyl-CoA starter unit and seven malonyl-CoA extender units to synthesize the initial polyketide backbone.

The genes within the cluster are tightly regulated and are expressed coordinately under conditions conducive to sterigmatocystin production. Key genes in the cluster and their putative functions are summarized below:

| Gene | Encoded Protein/Enzyme | Putative Function in Biosynthesis |

| aflR | Pathway-specific transcription factor | Positive regulator of gene expression within the cluster |

| pksST (stcA) | Polyketide synthase | Catalyzes the initial polyketide chain synthesis |

| stcB | Fatty acid synthase alpha-subunit | Involved in the formation of the hexanoyl starter unit |

| stcC | Fatty acid synthase beta-subunit | Involved in the formation of the hexanoyl starter unit |

| stcU (ver-1) | Dehydrogenase | Conversion of versicolorin A to demethylsterigmatocystin |

| stcE | Norsolorinic acid reductase | Reduction of norsolorinic acid to averantin |

| stcF | Cytochrome P450 monooxygenase | Hydroxylation of averantin |

| stcG | Dehydrogenase | Conversion of 5-hydroxyaverantin to averufanin |

| stcN | Oxidase | Conversion of averufin to versiconal hemiacetal acetate |

| stcO | Esterase | Conversion of versiconal hemiacetal acetate to versicolorin B |

| stcP | O-methyltransferase | O-methylation of demethylsterigmatocystin to sterigmatocystin |

| stcV (verA) | Versicolorin B synthase | Conversion of versicolorin B to versicolorin A |

The Biosynthetic Pathway

The biosynthetic pathway from acetyl-CoA to sterigmatocystin is a multi-step process involving a series of enzymatic reactions including condensation, reduction, cyclization, oxidation, and methylation. The generally accepted sequence of major intermediates is as follows:

Acetyl-CoA + Malonyl-CoA → Norsolorinic Acid → Averantin → 5'-Hydroxyaverantin → Averufanin → Averufin → Versiconal Hemiacetal Acetate → Versicolorin B → Versicolorin A → Demethylsterigmatocystin → Sterigmatocystin

This pathway shares a significant portion of its intermediates and enzymatic machinery with the aflatoxin biosynthetic pathway. In Aspergillus nidulans, sterigmatocystin is the final product, whereas in aflatoxigenic species like Aspergillus flavus and Aspergillus parasiticus, it is further converted to aflatoxins.

Regulation of Sterigmatocystin Biosynthesis

The production of sterigmatocystin is a tightly regulated process, influenced by a variety of environmental and genetic factors. The expression of the stc gene cluster is primarily controlled by the pathway-specific transcription factor AflR, which binds to a conserved palindromic sequence (5'-TCGN5CGA-3') in the promoter regions of most stc genes. The activity of AflR itself is modulated by a complex interplay of global regulatory networks.

The Velvet Complex

A key global regulator is the Velvet complex, composed of the proteins VeA, VelB, and LaeA. In the dark, VeA forms a complex with VelB and the nuclear methyltransferase LaeA, which is essential for the expression of many secondary metabolite gene clusters, including the sterigmatocystin cluster. Light inhibits the formation of this complex, leading to a suppression of sterigmatocystin production. The Velvet complex integrates light signals with other environmental cues to modulate secondary metabolism and fungal development.

pH Regulation

Ambient pH is another critical factor influencing sterigmatocystin biosynthesis. Generally, acidic conditions favor the production of sterigmatocystin. This regulation is mediated by the PacC transcription factor, which is part of a conserved pH-sensing signaling pathway. Under alkaline conditions, a signaling cascade leads to the proteolytic cleavage and activation of PacC, which in turn represses the expression of genes required for growth at acidic pH and activates genes for alkaline adaptation. The precise mechanism by which PacC influences the sterigmatocystin gene cluster is still under investigation but is thought to involve indirect regulation of aflR expression.

Quantitative Data on Sterigmatocystin Production

The yield of sterigmatocystin is highly dependent on the culture conditions. The following tables summarize quantitative data from various studies, highlighting the impact of different factors on sterigmatocystin production in Aspergillus nidulans.

Table 1: Effect of Carbon Source on Sterigmatocystin Production

| Carbon Source (15 g/L) | Medium | Sterigmatocystin Yield (mg/L) | Reference |

| D-Glucose | Liquid | ~1.5 | |

| Lactose | Liquid | ~6.0 | |

| D-Glucose | Agar-solidified | ~0.5 | |

| Lactose | Agar-solidified | ~3.0 |

Table 2: Effect of Temperature and Substrate on Sterigmatocystin Production

| Strain | Substrate | Temperature (°C) | Sterigmatocystin Yield (µg/g) | Reference |

| SRRC 273 | Rice | 27 | 595 | |

| FGSC A4 | Rice | 27 | 346 | |

| Lilly A423255 | Rice | 27 | 226 | |

| Wild-type | Oats | Not specified | 9.0 - 79.3 | |

| Wild-type | Rice | Not specified | 4.6 - 32.6 |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the sterigmatocystin biosynthesis pathway.

Fungal Strains and Culture Conditions for Sterigmatocystin Production

-

Strains: Aspergillus nidulans wild-type strains (e.g., FGSC A4, SRRC 273) and various mutant strains (e.g., ΔaflR, ΔveA) are commonly used.

-

Media: For sterigmatocystin production, minimal medium with a suitable carbon source (e.g., glucose or lactose) and nitrogen source (e.g., nitrate) is often employed. Complex media like Yeast Extract Sucrose (YES) or solid substrates like rice and oats are also effective.

-

Incubation: Cultures are typically incubated in the dark at a controlled temperature, often between 25°C and 37°C, for several days to allow for fungal growth and secondary metabolite production.

Extraction and Quantification of Sterigmatocystin

-

Extraction: Fungal mycelia and the culture medium are harvested. The biomass is typically homogenized or sonicated in an organic solvent such as chloroform, dichloromethane, or ethyl acetate to extract the mycotoxins.

-

Purification: The crude extract is often purified using techniques like solid-phase extraction (SPE) or immunoaffinity columns to remove interfering compounds.

-

Quantification:

-

Thin-Layer Chromatography (TLC): A simple and rapid method for the qualitative and semi-quantitative analysis of sterigmatocystin. The developed TLC plate is visualized under UV light.

-

High-Performance Liquid Chromatography (HPLC): A more precise and quantitative method. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. Detection is commonly performed using a UV detector at approximately 325 nm or a fluorescence detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the quantification of sterigmatocystin, especially in complex matrices.

-

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from fungal mycelia grown under specific conditions using standard protocols (e.g., Trizol reagent or commercial kits).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., aflR, pksST) are quantified by real-time PCR using gene-specific primers. The expression data is typically normalized to a housekeeping gene (e.g., β-tubulin or actin).

Conclusion and Future Directions

The sterigmatocystin biosynthesis pathway in Aspergillus nidulans serves as an excellent model system for understanding the complex regulation of secondary metabolism in filamentous fungi. Significant progress has been made in identifying the genes, enzymes, and regulatory factors involved in this pathway. However, many aspects still require further investigation. Future research should focus on elucidating the precise molecular mechanisms by which global regulatory networks, such as the Velvet complex and the PacC pathway, interact to control the expression of the stc gene cluster. A deeper understanding of these regulatory circuits will be instrumental in developing novel strategies to mitigate mycotoxin contamination and to harness the biosynthetic potential of these fascinating microorganisms for biotechnological applications.

References

- 1. The Aspergillus pH-responsive transcription factor PacC regulates virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription of Aspergillus nidulans pacC is modulated by alternative RNA splicing of palB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Twenty-five coregulated transcripts define a sterigmatocystin gene cluster in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Fungal Production of Sterigmatocystin: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth overview of fungal species known to produce the mycotoxin sterigmatocystin, a polyketide with significant toxicological properties and a biosynthetic precursor to aflatoxins. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the producing organisms, quantitative production data, detailed experimental protocols for isolation and analysis, and the underlying biosynthetic and regulatory pathways.

Introduction to Sterigmatocystin

Sterigmatocystin (ST) is a mycotoxin characterized by a xanthone nucleus attached to a bifuran structure.[1] It is structurally and biosynthetically related to the highly carcinogenic aflatoxins, serving as a penultimate precursor to aflatoxin B1 and G1.[1] Due to its toxic, mutagenic, and carcinogenic properties, sterigmatocystin is a subject of significant research interest. The International Agency for Research on Cancer (IARC) has classified sterigmatocystin in Group 2B, indicating it is possibly carcinogenic to humans.[2] This guide focuses on the fungal species responsible for its production, methods for its detection and quantification, and the molecular biology of its synthesis.

Fungal Species Producing Sterigmatocystin

A diverse range of fungal species across several genera have been identified as producers of sterigmatocystin. The most prolific and well-studied producers belong to the genus Aspergillus. However, species from other genera such as Bipolaris, Chaetomium, and Emericella are also known to synthesize this mycotoxin.[2][3]

Table 1: A Comprehensive List of Fungal Species Reported to Produce Sterigmatocystin

| Genus | Species |

| Aspergillus | A. nidulans, A. versicolor, A. flavus, A. parasiticus, A. sydowii, A. aurantio-brunneus, A. quadrilineatus, A. ustus, A. rugulosus, A. chevalieri, A. ruber, A. amstelodami, A. aureolatus, A. creber, A. flavipes, A. latus, A. togoensis |

| Bipolaris | B. sorokiniana, Other Bipolaris spp. |

| Chaetomium | C. thielavioideum, C. cellulolyticum, C. longicolleum, C. malaysiense, C. virescens, Other Chaetomium spp. |

| Emericella | E. nidulans (teleomorph of Aspergillus nidulans), E. venezuelensis, E. quadrilineata, E. striata, Other Emericella spp. |

| Botryotrichum | Botryotrichum spp. |

| Humicola | Humicola spp. |

| Penicillium | P. inflatum |

Quantitative Production of Sterigmatocystin

The yield of sterigmatocystin is highly dependent on the fungal species, strain, and culture conditions, including the growth medium, temperature, and incubation time. The following table summarizes quantitative data from various studies to provide a comparative overview of production levels.

Table 2: Quantitative Analysis of Sterigmatocystin Production by Various Fungal Species

| Fungal Species | Strain | Culture Medium | Incubation Conditions | Sterigmatocystin Yield | Reference |

| Aspergillus versicolor | Not specified | Whole corn supplemented with Soytone | Still culture | 8 g/kg | |

| Aspergillus versicolor | Not specified | Liquid shake culture | 27-29°C | 210 mg/L | |

| Aspergillus nidulans | SRRC 273 | Potato Dextrose Agar + 5% Yeast Extract | 4 weeks | 595 µg/g | |

| Aspergillus nidulans | FGSC A4 | Potato Dextrose Agar + 5% Yeast Extract | 4 weeks | 346 µg/g | |

| Aspergillus nidulans | Lilly A423255 | Potato Dextrose Agar + 5% Yeast Extract | 4 weeks | 226 µg/g | |

| Aspergillus nidulans | Not specified | Oats | Not specified | 9.0–79.3 µg/g | |

| Aspergillus nidulans | Not specified | Rice | Not specified | 4.6–32.6 µg/g | |

| Bipolaris sorokiniana | Not specified | Liquid shake culture | 23°C | Negligible |

Experimental Protocols

Fungal Culture for Sterigmatocystin Production

Objective: To cultivate fungal species under conditions conducive to sterigmatocystin production.

Media:

-

Yeast Extract Sucrose (YES) Medium: A common medium for mycotoxin production.

-

Potato Dextrose Broth (PDB): Suitable for liquid cultures.

-

Aspergillus Defined Minimal Nitrate Medium (ADM): For studies requiring a chemically defined medium.

-

Solid Substrates: Rice, oats, or corn can be used for solid-state fermentation.

Protocol for Liquid Culture (Example with PDB):

-

Prepare PDB according to the manufacturer's instructions and dispense into flasks.

-

Autoclave the media to ensure sterility.

-

Inoculate the cooled media with spores or mycelial fragments of the desired fungal strain.

-

Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the optimal temperature for the species (typically 23-29°C) for 7 to 14 days in the dark.

Extraction of Sterigmatocystin

Objective: To extract sterigmatocystin from fungal biomass and culture medium.

Solvents:

-

Ethyl acetate

-

Chloroform

-

Methanol-4% KCl (9:1, v/v)

-

Aqueous acetone

Protocol for Extraction from Liquid Culture:

-

Separate the mycelium from the culture broth by filtration.

-

Combine the mycelium and broth for total culture extraction, or process them separately.

-

Homogenize the fungal material in the presence of the extraction solvent (e.g., ethyl acetate).

-

Perform liquid-liquid extraction by partitioning the aqueous phase with an immiscible organic solvent.

-

Collect the organic phase containing the sterigmatocystin.

-

Dry the organic extract, for example, over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure or a stream of nitrogen.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., chloroform, methanol) for analysis.

Analysis and Quantification of Sterigmatocystin

4.3.1. Thin-Layer Chromatography (TLC)

Objective: A semi-quantitative method for the detection and confirmation of sterigmatocystin.

Protocol:

-

Spot the concentrated extract onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system, such as chloroform-methanol (98:2) or methylene chloride-acetone (20:1).

-

After development, air-dry the plate.

-

Visualize the sterigmatocystin spot under UV light. For enhanced visualization, spray the plate with 20% aluminum chloride in ethanol and heat at 80°C for 5 minutes. Sterigmatocystin will appear as a fluorescent spot.

-

For confirmation, a two-dimensional TLC can be performed where the plate is treated with trifluoroacetic acid after the first development, which forms an adduct with sterigmatocystin that has a different Rf value in the second dimension.

4.3.2. High-Performance Liquid Chromatography (HPLC)

Objective: A quantitative method for the accurate determination of sterigmatocystin concentration.

Protocol:

-

Inject the re-dissolved extract into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient, for instance, a mixture of methanol, water, and formic acid.

-

Detect sterigmatocystin using a UV detector at approximately 325 nm or a fluorescence detector. For higher sensitivity and confirmation, a mass spectrometer (LC-MS/MS) can be used.

-

Quantify the sterigmatocystin concentration by comparing the peak area to a standard curve prepared from a certified reference standard.

Biosynthetic and Regulatory Pathways

The biosynthesis of sterigmatocystin is a complex process involving a cluster of co-regulated genes. The model organism for studying this pathway is Aspergillus nidulans.

Sterigmatocystin Biosynthetic Pathway

The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), encoded by the pksST gene. This is followed by a series of enzymatic modifications, including cyclizations, reductions, and oxidations, to form the final sterigmatocystin molecule. The genes encoding these enzymes are located in a 60 kb gene cluster in A. nidulans.

Figure 1: Simplified biosynthetic pathway of sterigmatocystin.

Regulatory Network of Sterigmatocystin Production

The expression of the sterigmatocystin gene cluster is tightly regulated by a complex network of transcription factors and signaling pathways. The pathway-specific transcription factor, AflR, is a key activator of the structural genes in the cluster. The expression and activity of AflR are in turn influenced by global regulators and signaling cascades that respond to environmental cues such as nutrient availability, pH, and light.

Key regulatory components include:

-

AflR: A zinc-finger transcription factor that binds to the promoters of the sterigmatocystin structural genes to activate their transcription.

-

VeA: A protein that is part of the velvet complex, which regulates both fungal development and secondary metabolism in response to light.

-

LaeA: A global regulator of secondary metabolism that is required for the expression of the sterigmatocystin gene cluster.

-

FadA Gα protein signaling: A heterotrimeric G protein signaling pathway that acts as a negative regulator of sterigmatocystin production. Inactivation of this pathway is necessary for the expression of the sterigmatocystin genes.

-

PacC: A pH-responsive transcription factor that can influence sterigmatocystin production, with acidic pH generally favoring synthesis.

Figure 2: Regulatory network of sterigmatocystin production.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the study of sterigmatocystin production from fungal cultures.

Figure 3: A typical experimental workflow for sterigmatocystin analysis.

Conclusion

This technical guide has provided a comprehensive overview of the fungal production of sterigmatocystin, intended to serve as a valuable resource for the scientific community. By consolidating information on producing species, quantitative yields, experimental protocols, and the molecular basis of its synthesis and regulation, this document aims to facilitate further research into this important mycotoxin. The provided methodologies and pathway diagrams offer a foundation for both fundamental and applied studies in mycotoxicology, natural product chemistry, and drug development.

References

Sterigmatocystin Contamination in Cereal Grains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced predominantly by fungi of the Aspergillus genus, particularly A. nidulans and A. versicolor.[1][2] Structurally, it is a precursor to the highly carcinogenic aflatoxins and shares a similar polyketide-derived biosynthetic pathway.[3][4] STC itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] The toxin has been detected in a variety of food commodities, with cereal grains such as wheat, maize, rice, barley, and oats being significant sources of human and animal exposure.

This technical guide provides an in-depth overview of sterigmatocystin contamination in cereal grains, focusing on its biosynthesis, occurrence, factors influencing its production, and toxicological effects. It also presents detailed experimental protocols for its detection and quantification, aiming to serve as a valuable resource for researchers and professionals in related fields.

Biosynthesis of Sterigmatocystin

The biosynthesis of sterigmatocystin is a complex enzymatic process encoded by a cluster of approximately 25 genes, often referred to as the stc cluster. The pathway is initiated with the synthesis of a polyketide backbone from acetyl-CoA and malonyl-CoA. The key regulatory protein in this pathway is AflR, a zinc-finger transcription factor that binds to the promoter regions of the stc genes, thereby activating their transcription.

The biosynthetic pathway involves a series of enzymatic conversions, including those catalyzed by polyketide synthases, fatty acid synthases, monooxygenases, dehydrogenases, and O-methyltransferases. A simplified overview of the key intermediates and enzymes is presented below.

Caption: Simplified sterigmatocystin biosynthesis pathway.

Occurrence of Sterigmatocystin in Cereal Grains

Sterigmatocystin contamination of cereal grains is a global issue, with varying levels of incidence and concentration reported across different geographical regions and cereal types. Factors influencing contamination include climatic conditions, agricultural practices, and storage conditions.

Data on Sterigmatocystin Contamination

The following tables summarize quantitative data on STC contamination in various cereal grains from different studies.

Table 1: Sterigmatocystin (STC) Contamination in Wheat

| Region/Country | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Europe | 221 | 2-6% | ND - <1.5 | - | |

| China | 32 | 53.1% | ND - 0.22 | 0.07 | |

| Latvia | - | - | 0.7 - 83 | - |

Table 2: Sterigmatocystin (STC) Contamination in Maize

| Region/Country | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Europe | 33 | 2-6% | ND - <1.5 | - | |

| Japan | 246 | 14% | ND - 6.4 | 1.2 | |

| China | - | - | - | 32.2 | |

| Southeast Asia | - | High | - | - |

Table 3: Sterigmatocystin (STC) Contamination in Rice

| Region/Country | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Europe (unprocessed) | - | ~100% | - | - | |

| Europe (processed) | 117 | 21% | ND - >1.5 | - | |

| Italy (paddy) | 49 | 100% | 0.29 - 15.85 | - | |

| Kenya | 200 | 74.5% | 0.03 - 7 | - | |

| China | - | - | - | 13.9 |

Table 4: Sterigmatocystin (STC) Contamination in Barley and Oats

| Cereal | Region/Country | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Reference |

| Barley | Europe | 59 | 2-6% | ND - <1.5 | |

| Oats | Europe | 51 | 22% | ND - 33 | |

| Oats | Europe | 281 | - | - |

ND: Not Detected

Toxicology of Sterigmatocystin

The toxicity of sterigmatocystin is attributed to its ability to form DNA adducts, induce oxidative stress, and trigger apoptosis. It is primarily hepatotoxic and nephrotoxic in animal models. The molecular mechanisms underlying its toxicity involve multiple signaling pathways.

Molecular Mechanisms of Toxicity

Sterigmatocystin exposure leads to the generation of reactive oxygen species (ROS), which can cause damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. STC has been shown to modulate the expression of key apoptosis-related proteins such as Bax, Bcl-2, caspases, and p53.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterigmatocystin: Occurrence, toxicity and molecular mechanisms of action - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

Toxicological Profile of Sterigmatocystin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi. Structurally related to the highly potent carcinogen aflatoxin B1 (AFB1), STC is considered a significant food and feed contaminant with considerable toxicological implications. This technical guide provides a comprehensive overview of the toxicological profile of sterigmatocystin, summarizing key data on its toxicity, detailing experimental protocols for its assessment, and visualizing the molecular pathways involved in its toxic action. The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[1][2] Its toxic effects are multifaceted, encompassing genotoxicity, carcinogenicity, and organ-specific damage, primarily targeting the liver and kidneys.[3][4][5]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity and carcinogenic potency of sterigmatocystin.

Table 1: Acute Toxicity of Sterigmatocystin

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Rat (Wistar, male) | Oral | 166 | |

| Rat (Wistar, female) | Oral | 120 | |

| Rat (male) | Intraperitoneal (i.p.) | 60-65 | |

| Mouse | Oral | >800 | |

| Vervet Monkey | Intraperitoneal (i.p.) | 32 |

Table 2: Carcinogenic Potency of Sterigmatocystin

| Species | Sex | Target Organ(s) | TD50 (mg/kg body weight/day) | Reference(s) |

| Rat | Male | Liver, Vascular System | 0.16 | |

| Rat | Female | Liver, Vascular System | 0.22 | |

| Mouse | Male & Female | Liver | 1.90 |

TD50: The chronic dose rate in mg/kg body weight/day which would cause tumors in half of the test animals that would have remained tumor-free at zero dose.

Mechanism of Toxic Action

The toxicity of sterigmatocystin is primarily attributed to its metabolic activation by cytochrome P450 enzymes in the liver. This process converts STC into a highly reactive epoxide metabolite, exo-sterigmatocystin-1,2-oxide. This epoxide can covalently bind to cellular macromolecules, most notably DNA, forming DNA adducts. The formation of these adducts is a critical initiating event in its genotoxic and carcinogenic effects.

Genotoxicity and DNA Damage Response

The formation of sterigmatocystin-DNA adducts triggers a cellular DNA damage response. This response involves the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway. Activated ATM phosphorylates downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53. This cascade leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. If the DNA damage is too severe to be repaired, this pathway can initiate apoptosis.

Oxidative Stress and the Keap1-Nrf2 Pathway

Sterigmatocystin exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation. The cellular defense against oxidative stress is primarily regulated by the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which facilitates its degradation. In the presence of oxidative stress induced by STC, Keap1 is modified, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant genes, in an attempt to mitigate the oxidative damage.

Apoptosis

Sterigmatocystin can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This process is initiated by mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. Recent studies have also implicated the downregulation of X-linked inhibitor of apoptosis protein (XIAP) by sterigmatocystin, further promoting apoptosis.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Objective: To determine if sterigmatocystin can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Use at least two different strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Metabolic Activation: Prepare an S9 fraction from the liver of rats pre-treated with a P450 inducer (e.g., Aroclor 1254). The S9 mix should contain the S9 fraction, a buffer, and cofactors (e.g., NADP+, glucose-6-phosphate).

-

Exposure: In a test tube, combine the bacterial culture, the S9 mix (or a buffer for the non-activated control), and a solution of sterigmatocystin at various concentrations.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Objective: To quantify DNA damage induced by sterigmatocystin in mammalian cells.

Methodology:

-

Cell Preparation: Treat cultured mammalian cells (e.g., HepG2 human liver cancer cells) with various concentrations of sterigmatocystin for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose.

-

Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Animal Carcinogenicity Study

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical. The following is a general protocol based on OECD guidelines.

Objective: To evaluate the carcinogenic potential of sterigmatocystin following chronic oral administration in rodents.

Methodology:

-

Test Animals: Use a rodent species, typically rats (e.g., Sprague-Dawley or Fischer 344), with at least 50 animals of each sex per dose group.

-

Dose Selection: Based on sub-chronic toxicity studies, select at least three dose levels plus a control group. The highest dose should induce some toxicity but not significantly decrease lifespan from effects other than tumors.

-

Administration: Administer sterigmatocystin to the animals, usually mixed in the diet, for a period of 18-24 months.

-

Observations: Conduct daily clinical observations and regular body weight measurements. Perform detailed hematology, clinical chemistry, and urinalysis at specified intervals.

-

Pathology: At the end of the study, or for animals that die or are euthanized, perform a full necropsy. Collect all organs and tissues for histopathological examination by a qualified pathologist.

-

Data Analysis: Statistically analyze the incidence and severity of tumors in the treated groups compared to the control group.

Conclusion

Sterigmatocystin is a mycotoxin with a well-documented toxicological profile characterized by its genotoxic and carcinogenic properties. Its mechanism of action involves metabolic activation to a reactive epoxide that forms DNA adducts, leading to DNA damage, oxidative stress, and the induction of apoptosis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the quantitative toxicological data, detailed experimental protocols for hazard assessment, and a visual representation of the key molecular pathways involved in sterigmatocystin's toxicity. A thorough understanding of these aspects is crucial for risk assessment and the development of strategies to mitigate exposure to this potent mycotoxin.

References

- 1. Sterigmatocystin-Induced DNA Damage Triggers G2 Arrest via an ATM/p53-Related Pathway in Human Gastric Epithelium GES-1 Cells In Vitro | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Individual and Combined Effects of Aflatoxin B1 and Sterigmatocystin on Lipid Peroxidation and Glutathione Redox System of Common Carp Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterigmatocystin-induced DNA damage triggers G2 arrest via an ATM/p53-related pathway in human gastric epithelium GES-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Sterigmatocystin as a Precursor to Aflatoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (ST) is a polyketide mycotoxin produced by various species of Aspergillus. It is of significant interest to researchers and drug development professionals due to its role as the penultimate precursor in the biosynthesis of the highly carcinogenic aflatoxins (AFs), particularly aflatoxin B1 (AFB1). Understanding the enzymatic conversion of sterigmatocystin to aflatoxin is crucial for developing strategies to inhibit aflatoxin production and for assessing the toxicological risks associated with sterigmatocystin exposure. This technical guide provides an in-depth overview of the biochemical pathway, key enzymes, quantitative data, and experimental protocols related to the conversion of sterigmatocystin to aflatoxin.

Biochemical Pathway: From Sterigmatocystin to Aflatoxin

The conversion of sterigmatocystin to aflatoxin B1 is a two-step enzymatic process that occurs in the fungal cell. This pathway is a critical branch point in the overall aflatoxin biosynthetic pathway, which involves over 25 enzymatic reactions. The genes encoding the enzymes for this pathway are clustered together in the fungal genome and their expression is coordinately regulated.[1]

The two key enzymatic steps are:

-

O-methylation of Sterigmatocystin: The hydroxyl group on the xanthone ring of sterigmatocystin is methylated to form O-methylsterigmatocystin (OMST).

-

Oxidative Cyclization of O-methylsterigmatocystin: OMST undergoes a series of oxidative reactions, leading to the formation of the characteristic bisfuran ring system of aflatoxin B1.

This biosynthetic pathway is primarily active in aflatoxigenic species such as Aspergillus flavus and Aspergillus parasiticus. In contrast, some other Aspergillus species, like Aspergillus nidulans, produce sterigmatocystin as their final metabolic product as they lack the genetic machinery for its conversion to aflatoxins.[2]

Key Enzymes and Genes

The conversion of sterigmatocystin to aflatoxin is catalyzed by two crucial enzymes encoded by genes within the aflatoxin biosynthesis gene cluster.

O-Methyltransferase (aflP / omtA)

The first step, the methylation of sterigmatocystin, is carried out by an S-adenosyl methionine-dependent O-methyltransferase. This enzyme is encoded by the aflP gene (also known as omtA). This enzyme exhibits specificity for sterigmatocystin and its dihydro-derivative, dihydrosterigmatocystin (DHST), converting them to O-methylsterigmatocystin (OMST) and dihydro-O-methylsterigmatocystin (DHOMST), respectively.[3]

Cytochrome P450 Monooxygenase (aflQ / ordA)

The second and more complex step involves the oxidative conversion of OMST to aflatoxin B1. This reaction is catalyzed by a cytochrome P450 monooxygenase, encoded by the aflQ gene (also known as ordA).[1] This enzyme is a membrane-bound protein and requires a cytochrome P450 reductase for its catalytic activity. The OrdA enzyme is responsible for the intricate ring closure that forms the bisfuran moiety of aflatoxin B1.

Quantitative Data

Quantitative analysis of the enzymatic conversion of sterigmatocystin to aflatoxin is essential for understanding the efficiency of the pathway and for developing potential inhibitors. The following tables summarize available quantitative data.

| Enzyme | Gene | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | kcat (s⁻¹) | Source(s) |

| O-Methyltransferase I | dmtA | Demethylsterigmatocystin | 0.94 | 78.1 | - | |

| Dihydrodemethylsterigmatocystin | 2.5 | 106.7 | - | |||

| O-Methyltransferase | omtA | Sterigmatocystin | 2.0 | - | - | |

| Dihydrosterigmatocystin | 22.5 | - | - |

| Enzyme System | Substrate | Product | Conversion Yield (%) | Conditions | Source(s) |

| Aspergillus parasiticus cell-free extract | [¹⁴C]Sterigmatocystin | Aflatoxin B1 | Not specified | Presence of reduced nicotinamide adenine dinucleotide phosphate (NADPH), pH 7.5-7.8, 27°C | |

| Blocked mutant of Aspergillus parasiticus | O-propylsterigmatocystin | Aflatoxin B1 | More rapid than OMST | In vivo feeding experiment |

Table 2: In Vitro and In Vivo Conversion of Sterigmatocystin and its Analogs to Aflatoxin B1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sterigmatocystin conversion to aflatoxin.

Protocol 1: Preparation of Cell-Free Extract from Aspergillus for Enzyme Assays

This protocol is adapted from methods used for preparing active cell-free extracts for studying aflatoxin biosynthetic enzymes.

Materials:

-

Aspergillus mycelia (grown in a suitable liquid medium for aflatoxin production)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 1 mM dithiothreitol)

-

Glass beads (0.45-0.50 mm diameter, acid-washed and sterilized)

-

Mechanical homogenizer (e.g., BeadBeater)

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

-

Harvest fungal mycelia from liquid culture by filtration through cheesecloth or a similar filter.

-

Wash the mycelia thoroughly with cold, sterile distilled water and then with cold homogenization buffer.

-

Blot the mycelia dry and weigh.

-

Immediately freeze the mycelia in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered mycelia to a pre-chilled homogenization tube containing an equal volume of glass beads and cold homogenization buffer.

-

Homogenize the mixture using a mechanical homogenizer for several cycles of 30-60 seconds, with cooling on ice for 1-2 minutes between cycles.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which is the cell-free extract.

-

Determine the protein concentration of the cell-free extract using a standard protein assay.

-

Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Protocol 2: In Vitro Assay for O-Methyltransferase (aflP/omtA) Activity

This protocol is a generalized procedure for assaying the O-methyltransferase that converts sterigmatocystin to O-methylsterigmatocystin.

Materials:

-

Cell-free extract (from Protocol 1) or purified O-methyltransferase

-

Sterigmatocystin (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

-

Stopping solution (e.g., chloroform or ethyl acetate)

-

HPLC or LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of sterigmatocystin (e.g., 10-100 µM), and SAM (e.g., 100-500 µM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of the cell-free extract or purified enzyme.

-

Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of stopping solution (e.g., chloroform).

-

Vortex vigorously to extract the product (O-methylsterigmatocystin) into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample by HPLC or LC-MS/MS to quantify the amount of O-methylsterigmatocystin produced.

-

Run appropriate controls, including a reaction without the enzyme and a reaction without the substrate.

Protocol 3: Preparation of Microsomal Fraction for Cytochrome P450 (aflQ/ordA) Assay

Cytochrome P450 enzymes are membrane-bound, and their activity is typically assayed in microsomal fractions. This protocol outlines the preparation of microsomes from Aspergillus.

Materials:

-

Aspergillus mycelia

-

Microsome isolation buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors)

-

Homogenizer (as in Protocol 1)

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Prepare a cell-free extract as described in Protocol 1, using the microsome isolation buffer.

-

Centrifuge the cell-free extract at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and other large organelles.

-

Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant (cytosolic fraction).

-

Gently wash the microsomal pellet with fresh, cold microsome isolation buffer.

-

Resuspend the microsomal pellet in a minimal volume of the same buffer using a Dounce homogenizer.

-

Determine the protein concentration of the microsomal fraction.

-

Use the microsomes immediately for enzyme assays or store them at -80°C.

Protocol 4: In Vitro Assay for Cytochrome P450 (aflQ/ordA) Activity

This protocol describes a general method for assaying the conversion of O-methylsterigmatocystin to aflatoxin B1 using a microsomal fraction.

Materials:

-

Microsomal fraction (from Protocol 3)

-

O-methylsterigmatocystin (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Stopping solution (e.g., chloroform or ethyl acetate)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the microsomal fraction (a specific amount of protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding O-methylsterigmatocystin to a final concentration in the µM range.

-

Incubate the reaction for a defined period (e.g., 30-120 minutes).

-

Stop the reaction and extract the product as described in Protocol 2 (steps 5-8).

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the sample for the presence and quantity of aflatoxin B1 using HPLC or LC-MS/MS.

-

Include necessary controls, such as reactions without NADPH or without the microsomal fraction.

Genetic Regulation of the Pathway

The expression of the genes involved in the conversion of sterigmatocystin to aflatoxin, aflP and aflQ, is tightly regulated. The primary regulator is a pathway-specific transcription factor encoded by the aflR gene, which is also located within the aflatoxin gene cluster. The AflR protein binds to specific promoter regions of the structural genes in the pathway, activating their transcription. Another gene, aflS (also known as aflJ), located adjacent to aflR, encodes a protein that appears to modulate the activity of AflR. Environmental factors such as nutrient availability, pH, and temperature can influence the expression of aflR and, consequently, the entire aflatoxin biosynthetic pathway.

Conclusion

The conversion of sterigmatocystin to aflatoxin represents a critical step in the biosynthesis of one of the most potent naturally occurring carcinogens. A thorough understanding of this process at the molecular and biochemical level is paramount for the development of effective strategies to mitigate aflatoxin contamination in food and feed. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the enzymes and genes involved, available quantitative data, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their efforts to study and control this important metabolic conversion. Further research is needed to fully characterize the kinetic properties of the key enzymes and to explore novel inhibitors of this pathway.

References

Sterigmatocystin: A Technical Guide on its Genotoxicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a known precursor in the biosynthesis of aflatoxins. Structurally similar to aflatoxin B1, STC exhibits significant genotoxic and carcinogenic properties, posing a potential threat to human and animal health. The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. This technical guide provides an in-depth overview of the genotoxicity and carcinogenicity of sterigmatocystin, focusing on its mechanisms of action, experimental evidence, and the methodologies used for its evaluation.

Mechanisms of Genotoxicity

The genotoxicity of sterigmatocystin is primarily attributed to its metabolic activation and the subsequent formation of DNA adducts, as well as the induction of oxidative stress.

Metabolic Activation and DNA Adduct Formation

Upon ingestion, sterigmatocystin undergoes metabolic activation, predominantly in the liver, by the cytochrome P450 (CYP) enzyme system. This process converts STC into a highly reactive electrophilic intermediate, the exo-STC-1,2-epoxide. This epoxide can then covalently bind to nucleophilic sites in DNA, with a particular affinity for the N7 position of guanine residues. This binding results in the formation of the major DNA adduct, 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. The formation of these bulky DNA adducts disrupts the normal structure and function of DNA, interfering with replication and transcription, which can lead to mutations if not properly repaired.

Another proposed mechanism of mutagenicity involves the hydroxylation of the aromatic ring of STC to form a catechol, which can also react with DNA.

"IARC classification of sterigmatocystin"

An In-depth Technical Guide to the IARC Classification of Sterigmatocystin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi. Structurally, it is a precursor to the well-known carcinogen aflatoxin B1 (AFB1), sharing a similar bifuran structure which is critical to its biological activity.[1][2] Due to its demonstrated carcinogenicity in animal models and evidence of genotoxicity, the International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][2][3] This classification is based on sufficient evidence of carcinogenicity in animals but a lack of conclusive evidence in humans. This guide provides a detailed overview of the toxicological data, experimental methodologies, and mechanisms of action that form the basis of the IARC's evaluation.

IARC Carcinogenicity Classification

The IARC, a specialized agency of the World Health Organization, evaluates the carcinogenic risk of various agents to humans. Sterigmatocystin is classified as follows:

-

Group 2B: Possibly carcinogenic to humans.

This category is used when there is limited evidence of carcinogenicity in humans and less than sufficient evidence in experimental animals, OR when there is inadequate evidence in humans but sufficient evidence in experimental animals. For sterigmatocystin, the classification relies heavily on the substantial body of evidence from animal studies.

Quantitative Toxicological Data

The toxicological profile of sterigmatocystin has been characterized in various animal models. While its acute toxicity is relatively low compared to AFB1, its chronic effects, particularly its carcinogenicity, are significant.

Acute Toxicity Data

The median lethal dose (LD50) varies significantly depending on the species and the route of administration.

| Species | Route of Administration | LD50 | Reference |

| Mice | Oral | >800 mg/kg | |

| Wistar Rats (Male) | Oral (10-day) | 166 mg/kg | |

| Wistar Rats (Female) | Oral (10-day) | 120 mg/kg | |

| Wistar Rats (Male) | Intraperitoneal (IP) | 60-65 mg/kg | |

| Vervet Monkeys | Intraperitoneal (IP) | 32 mg/kg |

Carcinogenicity and Chronic Toxicity Data

Long-term exposure studies have unequivocally demonstrated the carcinogenic potential of sterigmatocystin in multiple animal species.

| Species | Route | Dosage | Duration | Key Findings | Reference |

| Rats | Oral (in diet) | 5-10 mg/kg | 2 years | 90% incidence of liver tumors (hepatomas). | |

| Rats | Dermal | Not specified | Not specified | Induced skin and hepatic tumors. | |

| Rats | Subcutaneous | Not specified | Not specified | Sarcomas at the site of injection. | |

| Mice | Oral | Not specified | Not specified | Produced pulmonary tumors. |

Genotoxicity and Mechanism of Action

The carcinogenicity of sterigmatocystin is rooted in its genotoxic mechanism of action, which involves metabolic activation to a DNA-reactive intermediate.

Metabolic Activation and DNA Adduct Formation

Similar to aflatoxin B1, sterigmatocystin itself is not the ultimate carcinogen. It requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form a highly reactive exo-epoxide. This epoxide can then covalently bind to cellular macromolecules, most importantly DNA. The primary DNA adduct formed is 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua), which can lead to mutations if not properly repaired.

Evidence of Genotoxicity

-

Bacterial Assays : Positive results for mutations in bacterial assays.

-

Cell-based Assays : Shown to induce DNA damage (measured by comet and γH2AX assays), chromosomal aberrations, and micronuclei formation in various mammalian cell lines.

-

In Vivo Studies : Animal studies have confirmed the induction of chromosomal aberrations and DNA damage. However, a 2021 study in Wistar rats found no increase in micronuclei in the bone marrow after a single oral dose of 20 mg/kg.

Key Experimental Protocols

The following sections detail the methodologies of representative studies that form the basis of the toxicological assessment of sterigmatocystin.

Protocol: In Vivo Genotoxicity Assessment (Comet and Micronucleus Assay)

This protocol is based on the methodology described by Corcuera et al. (2021) for assessing genotoxicity in rats.

-

Objective : To evaluate the DNA-damaging potential (liver, kidney) and clastogenicity (bone marrow) of sterigmatocystin in vivo.

-

Test System : Male Wistar rats.

-

Test Compound Administration :

-

Vehicle Control: Corn oil, administered via oral gavage.

-

Positive Control: Aflatoxin B1 (0.25 mg/kg b.w.) in corn oil, via oral gavage.

-

Test Group: Sterigmatocystin (20 mg/kg b.w.) in corn oil, via oral gavage.

-

-

Experimental Procedure :

-

Animals are dosed once via oral gavage.

-

Tissues and samples are collected at specified time points (e.g., 3 and 24 hours post-dosing).

-

Micronucleus Assay : Bone marrow is flushed from the femurs. Cells are isolated, stained, and polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.

-

Comet Assay : Liver and kidney tissues are homogenized to create single-cell suspensions. Cells are embedded in agarose on microscope slides, lysed, and subjected to electrophoresis. DNA damage is quantified by measuring the "comet tail" length and intensity. An Fpg-modified version can be used to detect oxidative DNA damage.

-

Bioanalysis : LC-MS/MS is used to quantify sterigmatocystin levels in plasma and tissues to confirm systemic exposure.

-

General Toxicity : Organ weights, serum biochemistry, and histopathology are evaluated to assess general toxicity.

-

Protocol: Chronic Oral Carcinogenicity Bioassay

This is a generalized protocol based on chronic feeding studies cited in the literature.

-

Objective : To determine the carcinogenic potential of sterigmatocystin following long-term dietary exposure.

-

Test System : Rats (e.g., Fischer 344 or Wistar).

-

Test Compound Administration :

-

Control Group: Fed a standard basal diet.

-

Test Groups: Fed diets containing a fixed concentration of sterigmatocystin (e.g., 5-10 mg/kg of feed).

-

-

Experimental Procedure :

-

Young adult animals are randomly assigned to control or test groups.

-

Animals are provided the respective diets ad libitum for a significant portion of their lifespan (e.g., 2 years).

-

Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

At the end of the study, all animals are euthanized.

-

A complete necropsy is performed, and all organs are examined for gross abnormalities.

-

Target organs (especially liver, lungs, kidneys) and any observed lesions are collected, preserved in formalin, and processed for histopathological examination.

-

Tumor incidence, multiplicity, and latency are compared between control and treated groups using appropriate statistical methods.

-

Conclusion and Rationale for IARC Classification

References

Sterigmatocystin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sterigmatocystin, a mycotoxin of significant interest due to its carcinogenic properties and its role as a precursor to aflatoxins. Understanding the solubility of sterigmatocystin in various organic solvents is critical for a wide range of applications, including toxicological studies, the development of analytical methods for its detection, and purification processes. This document summarizes available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of sterigmatocystin varies significantly across different organic solvents, reflecting its moderately polar nature. While comprehensive quantitative data for a wide array of solvents is limited in publicly available literature, existing studies provide key data points. The following table summarizes the known quantitative and qualitative solubility of sterigmatocystin.

| Organic Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | 7138 mg/100 mL | Not Specified |

| Pyridine | C₅H₅N | 1815 mg/100 mL | Not Specified |

| Methanol | CH₃OH | Readily Soluble | Not Specified |

| Ethanol | C₂H₅OH | Readily Soluble | Not Specified |

| Acetonitrile | C₂H₃N | Readily Soluble | Not Specified |

| Benzene | C₆H₆ | Readily Soluble | Not Specified |

| Dimethylsulfoxide (DMSO) | (CH₃)₂SO | Readily Soluble | Not Specified |

| Most Organic Solvents | - | Sparingly Soluble | Not Specified |

Note: "Readily Soluble" indicates a high degree of solubility, though specific quantitative values are not available in the cited literature. Further experimental determination is recommended for precise applications.

Experimental Protocol: Determination of Sterigmatocystin Solubility

The most widely accepted method for determining the equilibrium solubility of a crystalline compound like sterigmatocystin in an organic solvent is the shake-flask method . This method is considered the "gold standard" for its reliability and ability to ensure that a true equilibrium is reached.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Sterigmatocystin (crystalline solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an amount of sterigmatocystin that is in excess of its expected solubility and place it into a glass vial.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that solubility equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent undissolved solid from artificially inflating the measured solubility.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of sterigmatocystin of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC with a UV detector at the wavelength of maximum absorbance for sterigmatocystin (typically around 245 nm and 325 nm).

-